4-Formylphenyl 3-bromobenzoate
Description
4-Formylphenyl 3-bromobenzoate is an aromatic ester derivative characterized by a benzoate moiety substituted with a bromine atom at the 3-position and a formyl group at the 4-position of the phenyl ring. Its molecular formula is C₁₄H₉BrO₃, with a monoisotopic mass of 320.972 Da (inferred from analogous compounds in and ). This compound is of interest in organic synthesis due to its reactive formyl group, which facilitates further functionalization (e.g., condensation reactions), and the electron-withdrawing bromine substituent, which influences electronic properties and stability .
Synthesis typically involves esterification between 3-bromobenzoic acid and 4-hydroxybenzaldehyde derivatives. Characterization methods include ¹H NMR, FTIR, and mass spectrometry to confirm purity and structure, as demonstrated in related azomethine syntheses ().
Properties
Molecular Formula |
C14H9BrO3 |
|---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
(4-formylphenyl) 3-bromobenzoate |
InChI |
InChI=1S/C14H9BrO3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-9H |
InChI Key |
OXUWTZSSTXTZKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 3-bromobenzoate typically involves the esterification of 4-formylphenol with 3-bromobenzoic acid. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation of the Formyl Group
The formyl group (-CHO) in 4-Formylphenyl 3-bromobenzoate can undergo oxidation to a carboxylic acid (-COOH). This reaction is typically catalyzed by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Mechanism :
The aldehyde group is oxidized via a two-electron transfer, forming a carboxylic acid. This transformation is critical for functionalizing the aromatic ring with additional reactive sites.
Cross-Coupling Reactions
The bromine atom in the 3-bromobenzoate moiety serves as a leaving group, enabling palladium- or nickel-catalyzed cross-couplings. These reactions are versatile for forming carbon-carbon bonds.
Suzuki-Miyaura Coupling
-
Conditions :
| Parameter | Value/Details |
|---|---|
| Catalyst Loading | 0.01–4 mol% (ppm ranges vary) |
| Reaction Time | 4–24 hours |
| Product Conversion | Up to 99% under optimized conditions |
Example : Coupling with phenylboronic acid yields biphenyl derivatives, with the bromobenzoate group replaced by an aryl fragment .
Other Cross-Couplings
-
Stille Coupling : Requires transmetalation with organostannanes.
-
Heck Reaction : Potential for alkenyl coupling, though not explicitly demonstrated in the literature.
Nucleophilic Substitution
The bromobenzoate group undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions.
Conditions :
-
Base: Sodium hydroxide or Et₃N
-
Solvent: Polar aprotic (e.g., DMF)
Mechanism :
The bromide leaves via an SNAr mechanism, forming a tetrahedral intermediate that expels the nucleophile.
Esterification and Acylation
The synthesis of this compound involves esterification of 4-formylphenol with 3-bromobenzoic acid.
Conditions :
-
Catalyst: DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine)
-
Solvent: Dichloromethane
-
Temperature: Controlled (e.g., 0°C to room temperature)
This reaction highlights the compound’s utility as a building block in organic synthesis.
Bromination Reactions
While not directly demonstrated for this compound, analogous bromobenzoate derivatives undergo bromination under specific conditions (e.g., Br₂ in chloroform at 50°C) . This suggests potential for further functionalization of the aromatic ring.
Key Observations from Experimental Data
Mechanistic Insights
-
Catalyst Effects : Low ppm Pd loadings (e.g., 0.01 mol%) are sufficient for efficient cross-couplings, emphasizing the role of ligands like dppf .
-
Water Sensitivity : Anhydrous conditions improve TON/TOF in some coupling reactions .
-
Solvent Choice : 1,4-dioxane and THF are preferred for cross-couplings, while polar aprotic solvents facilitate substitution .
Scientific Research Applications
4-Formylphenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 3-bromobenzoate largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached. In oxidation and reduction reactions, the formyl group undergoes changes in its oxidation state, leading to the formation of different functional groups .
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Fluorine, Methyl, and Methoxy Groups
4-Formylphenyl 3-Fluorobenzoate (C₁₄H₉FO₃)
- Molecular Weight : 244.221 Da (vs. 321.13 Da for the bromo analog) .
- Key Differences : The smaller, more electronegative fluorine atom reduces steric hindrance and molecular weight, likely lowering melting points compared to the bromo derivative. Fluorine’s strong electron-withdrawing nature may enhance electrophilic substitution reactivity at the formyl group.
4-Formylphenyl 3-Methylbenzoate (C₁₅H₁₂O₃)
- Molecular Weight : 240.25 Da .
- Key Differences: The methyl group is electron-donating, increasing electron density on the aromatic ring. This may reduce electrophilic reactivity but improve solubility in nonpolar solvents. The absence of bromine decreases molecular weight and polarizability.
4-Formyl-2-methoxyphenyl 3-Bromobenzoate (C₁₅H₁₁BrO₄)
- Molecular Weight : ~347.16 Da .
- The increased molecular weight compared to the parent compound may enhance thermal stability.
Table 1: Substituent Effects on Physical and Electronic Properties
| Compound | Substituent | Molecular Weight (Da) | Key Properties Inferred |
|---|---|---|---|
| 4-Formylphenyl 3-bromobenzoate | Br | 321.13 | High polarity, low solubility in nonpolar solvents |
| 4-Formylphenyl 3-fluorobenzoate | F | 244.22 | Higher reactivity, lower thermal stability |
| 4-Formylphenyl 3-methylbenzoate | CH₃ | 240.25 | Improved solubility, reduced electrophilicity |
| 4-Formyl-2-methoxyphenyl 3-bromobenzoate | OCH₃ (ortho) | 347.16 | Steric hindrance, altered reaction regioselectivity |
Ester Group Modifications
tert-Butyl 3-Bromobenzoate
- Structure : Replaces the 4-formylphenyl group with a bulky tert-butyl moiety.
- Key Differences : The tert-butyl group enhances steric protection of the ester, improving hydrolytic stability but reducing reactivity in condensation reactions . This makes it more suitable as a protecting group rather than a synthetic intermediate.
4-[(E)-Hydrazono]phenyl 3-Bromobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
